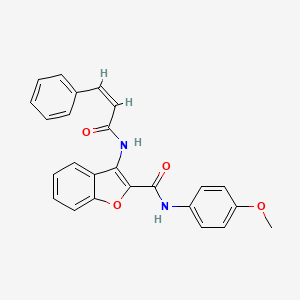
(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzofuran core, along with the methoxyphenyl and phenylacrylamido groups, suggests that this compound may exhibit interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of Phenylacrylamido Group: The phenylacrylamido group can be synthesized through amide bond formation reactions, such as the reaction between an amine and an acyl chloride or anhydride.
Final Coupling: The final step involves coupling the benzofuran core with the methoxyphenyl and phenylacrylamido groups under suitable reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the amide bond, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Used as probes to study biological pathways and mechanisms.
Medicine
Therapeutics: Potential use in the treatment of diseases due to its pharmacological properties.
Diagnostics: Used in diagnostic assays and imaging.
Industry
Material Science:
Agrochemicals: Used in the synthesis of agrochemical products.
Mécanisme D'action
The mechanism of action of (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran core may interact with hydrophobic pockets, while the methoxyphenyl and phenylacrylamido groups may form hydrogen bonds or other interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds with a benzofuran core, such as 2-arylbenzofurans.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group, such as anisole derivatives.
Phenylacrylamido Derivatives: Compounds with a phenylacrylamido group, such as N-phenylacrylamides.
Uniqueness
(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities and properties not found in other similar compounds. The presence of the benzofuran core, along with the methoxyphenyl and phenylacrylamido groups, may result in unique interactions with biological targets, leading to distinct pharmacological profiles.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-30-19-14-12-18(13-15-19)26-25(29)24-23(20-9-5-6-10-21(20)31-24)27-22(28)16-11-17-7-3-2-4-8-17/h2-16H,1H3,(H,26,29)(H,27,28)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPOYYLFJHVUAP-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide](/img/structure/B2590022.png)
![N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid](/img/structure/B2590024.png)

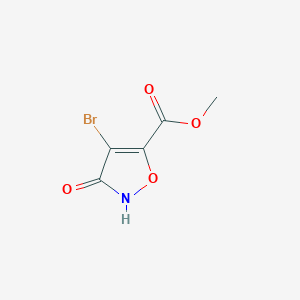
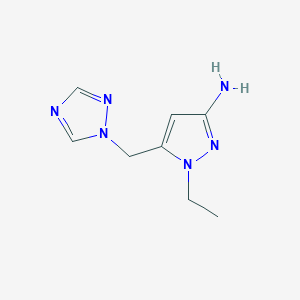
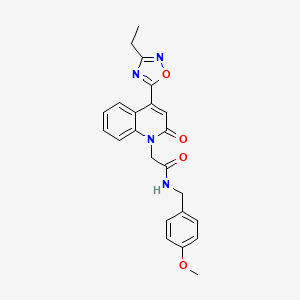
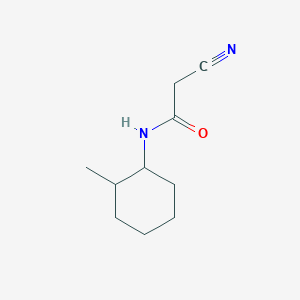
![2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2590034.png)
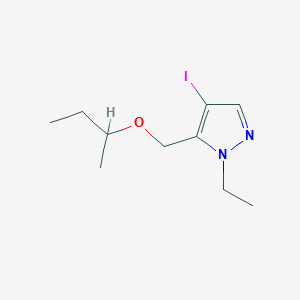
![2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B2590036.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/new.no-structure.jpg)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2590040.png)
![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2590042.png)

